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A novel "Kick and Kill" strategy demonstrates promising clinical efficacy in targeting Epstein-

Barr virus (EBV)-associated malignancies. By combining the histone deacetylase (HDAC)

inhibitor (Rac)-Nanatinostat with the antiviral agent valganciclovir, researchers are leveraging

a synergistic mechanism to selectively eliminate cancer cells harboring the virus.

This comparison guide provides an in-depth analysis of the synergistic effect of (Rac)-
Nanatinostat and valganciclovir, presenting supporting clinical data, outlining the underlying

mechanism of action, and detailing the experimental protocols used to evaluate such

therapeutic combinations. This information is intended for researchers, scientists, and drug

development professionals interested in oncology and antiviral therapies.

Mechanism of Action: The "Kick and Kill"
Hypothesis
The synergistic efficacy of Nanatinostat and valganciclovir is rooted in a two-pronged "Kick and

Kill" approach that reactivates the lytic cycle of the Epstein-Barr virus within tumor cells,

thereby rendering them susceptible to antiviral treatment.[1][2]

The "Kick" - Lytic Induction by Nanatinostat: In latently infected tumor cells, the EBV genome

is largely silenced. Nanatinostat, a Class I-selective HDAC inhibitor, reverses this epigenetic

silencing.[1][2][3] By inhibiting HDAC1, HDAC2, and HDAC3, Nanatinostat leads to the
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expression of EBV lytic genes, most notably the viral protein kinase BGLF4.[1][4][5] This

reactivation of the lytic cycle effectively "kicks" the dormant virus into an active state.

The "Kill" - Antiviral Activity of Ganciclovir: Valganciclovir is an oral prodrug that is converted

to ganciclovir in the body. The newly expressed EBV protein kinase (BGLF4) phosphorylates

ganciclovir into its monophosphate form.[1][5] Cellular kinases then further convert it into the

active ganciclovir triphosphate, which inhibits both viral and cellular DNA synthesis,

ultimately leading to apoptosis (cell death) of the EBV-positive tumor cells.[1][3]

EBV+ Tumor Cell

Nanatinostat HDAC1/2/3inhibits Latent EBV Genome
(Silenced)

maintains latency Lytic EBV Gene Expressionreactivation ('Kick') EBV Protein Kinase
(BGLF4)

expresses
Ganciclovir-MP

Valganciclovir Ganciclovir phosphorylates ('Kill')

Ganciclovir-TPCellular Kinases DNA Polymeraseinhibits Apoptosisleads to

Click to download full resolution via product page

Caption: The "Kick and Kill" mechanism of Nanatinostat and valganciclovir.

Clinical Evidence of Synergy
Clinical trials have provided strong evidence for the synergistic anti-tumor activity of

Nanatinostat in combination with valganciclovir in patients with relapsed or refractory (R/R)

EBV-positive lymphomas. The significantly higher response rates observed with the

combination therapy compared to Nanatinostat monotherapy underscore the synergistic effect.

Phase 2 NAVAL-1 Trial (Stage 1) Data
Data from the Phase 2 NAVAL-1 trial demonstrated a clinically meaningful antitumor response

in patients with R/R EBV-positive peripheral T-cell lymphoma (PTCL) treated with the

Nanatinostat and valganciclovir combination (Nana-val).[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10587711/
https://pubmed.ncbi.nlm.nih.gov/26205347/
https://www.researchgate.net/publication/372859897_Targeted_therapy_with_nanatinostat_and_valganciclovir_in_recurrent_Epstein-Barr_virus-positive_lymphoid_malignancies_a_Phase_1b2_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC10587711/
https://www.researchgate.net/publication/372859897_Targeted_therapy_with_nanatinostat_and_valganciclovir_in_recurrent_Epstein-Barr_virus-positive_lymphoid_malignancies_a_Phase_1b2_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC10587711/
https://ash.confex.com/ash/2020/webprogram/Paper140843.html
https://www.benchchem.com/product/b12305033?utm_src=pdf-body-img
https://www.onclive.com/view/nanatinostat-with-valganciclovir-produces-positive-topline-data-in-ebv-ptcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12305033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Arm
Intent-to-Treat (ITT)
Population (n=10)

Efficacy-Evaluable
Population

Overall Response Rate (ORR) Complete Response (CR) Rate

Nana-val Combination 50% 20%

Nanatinostat Monotherapy 10% 0%

Data presented at the 2024 Joint Annual Congress of Taiwan Society of Blood and Marrow

Transplantation and The Hematology Society of Taiwan.[6]

Phase 1b/2 Study in R/R EBV-Positive Lymphomas
An earlier Phase 1b/2 study also showed encouraging efficacy for the combination across

various EBV-positive lymphoma subtypes.[7][8]

Lymphoma Subtype
Overall Response Rate
(ORR)

Complete Response (CR)
Rate

Overall (n=43 evaluable) 40% 19%

Angioimmunoblastic T-cell

Lymphoma (n=15)
60% 27%

Diffuse Large B-cell

Lymphoma (DLBCL) (n=6)
66% 33%

Immunodeficiency-Associated

Lymphoproliferative Disorders

(n=10)

30% 20%

The durable responses observed in a heavily pretreated patient population further support the

potent synergistic effect of this combination therapy.[1]

Comparison with Alternative HDAC Inhibitors
While specific preclinical data for Nanatinostat with valganciclovir is not extensively published,

studies on other HDAC inhibitors have demonstrated a similar synergistic effect with ganciclovir
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in EBV-positive cancer cell lines. This suggests that the "Kick and Kill" mechanism is a class

effect for HDAC inhibitors that can induce the EBV lytic cycle.

HDAC Inhibitor Potency Reference

Panobinostat (LBH589)
Effective at nanomolar

concentrations.
[9]

Romidepsin
Potently induces EBV lytic

cycle at ~0.5 to 5 nM.
[4]

MS275 (Entinostat)
Effective at nanomolar

concentrations.
[9]

Sodium Valproate

Showed evidence of inducing

lysis of EBV-infected

lymphoma cells in combination

with ganciclovir.

[10][11]

Sodium Butyrate

Acts as an inducer of EBV

lytic-phase gene expression

and efficiently kills EBV-

infected cells in combination

with ganciclovir.

[9]

These studies collectively indicate that various HDAC inhibitors can sensitize EBV-positive

lymphoma cells to ganciclovir, with newer generation inhibitors like Nanatinostat, panobinostat,

and romidepsin showing significantly higher potency.[4][9]

Experimental Protocols
The evaluation of the synergistic effect of drug combinations like Nanatinostat and

valganciclovir involves a series of in vitro assays to determine their impact on cell viability and

viral replication.

Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of each drug that is toxic to the host cells and to

measure the combined effect on the viability of cancer cells.
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Protocol (Example using MTS assay):

Cell Seeding: Seed EBV-positive lymphoma cells (e.g., Raji, P3HR1) in 96-well plates at a

predetermined density and allow them to adhere overnight.

Drug Treatment: Treat the cells with a matrix of increasing concentrations of Nanatinostat

and ganciclovir, both alone and in combination. Include untreated and vehicle-only controls.

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication

and drug effect (e.g., 48-72 hours).

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

Incubation and Measurement: Incubate for 1-4 hours and then measure the absorbance at

490 nm. The absorbance is proportional to the number of viable cells.

Data Analysis: Calculate the percentage of cell viability relative to the untreated controls.

Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug and the

combinations.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12305033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Synergy Assay Workflow

1. Seed EBV+ Cells
in 96-well plates

2. Treat with Drug Matrix
(Nanatinostat +/- Ganciclovir)

3. Incubate (48-72h)

4. Assess Viability & Viral Load

5. Calculate Synergy Scores
(Bliss, Loewe)

Click to download full resolution via product page

Caption: A generalized workflow for in vitro antiviral synergy testing.

EBV Lytic Cycle Induction Assay
Objective: To confirm that Nanatinostat induces the expression of EBV lytic genes.

Protocol (Example using Western Blot for ZEBRA protein):

Cell Treatment: Treat EBV-positive cells with varying concentrations of Nanatinostat for a

specified time (e.g., 24-48 hours).

Protein Extraction: Lyse the cells and extract total protein.
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Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe

with an antibody specific for an EBV lytic protein (e.g., ZEBRA or BMRF1).

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for

chemiluminescent detection. An increase in the lytic protein signal indicates induction of the

lytic cycle.

Synergy Analysis
Objective: To quantitatively determine if the combined effect of the two drugs is synergistic,

additive, or antagonistic.

Methodology: The data from the cell viability assays (dose-response matrix) is analyzed using

mathematical models such as the Bliss Independence model or the Loewe Additivity model.

Bliss Independence Model: This model assumes that the two drugs act independently. A

synergy score is calculated based on the difference between the observed and expected

effects. A positive score indicates synergy.

Loewe Additivity Model: This model is based on the concept of dose equivalence. It is often

used when drugs have similar mechanisms of action. A deviation from the additivity line

indicates synergy or antagonism.

These calculations are typically performed using specialized software like SynergyFinder.

Conclusion
The combination of (Rac)-Nanatinostat and valganciclovir represents a promising, targeted

therapy for EBV-positive lymphomas. The "Kick and Kill" mechanism, supported by strong

clinical data, demonstrates a clear synergistic effect, leading to significant anti-tumor activity in

patients with relapsed or refractory disease. While direct preclinical dose-response data for this

specific combination is not widely published, the broader evidence from other HDAC inhibitors

supports the underlying mechanism of action. Further research and the publication of

preclinical data will continue to solidify the understanding of this potent synergistic antiviral

strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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